molecular formula C8H11BrN2O B13066139 5-Bromo-4-propoxypyridin-3-amine

5-Bromo-4-propoxypyridin-3-amine

Cat. No.: B13066139
M. Wt: 231.09 g/mol
InChI Key: QNMYGBLLZNXXNE-UHFFFAOYSA-N
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Description

5-Bromo-4-propoxypyridin-3-amine is a chemical compound that belongs to the class of bromopyridines. This compound is characterized by a bromine atom at the 5th position, a propoxy group at the 4th position, and an amine group at the 3rd position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-propoxypyridin-3-amine can be achieved through several methods. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and boron reagents to form carbon-carbon bonds . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing various pyridine derivatives .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for yield and efficiency, using high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-propoxypyridin-3-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are typically pyridine derivatives with various functional groups, depending on the reagents used in the reactions .

Scientific Research Applications

5-Bromo-4-propoxypyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-4-propoxypyridin-3-amine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-propoxypyridin-3-amine is unique due to the presence of the propoxy group at the 4th position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other bromopyridine derivatives and can lead to different applications and properties .

Properties

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

IUPAC Name

5-bromo-4-propoxypyridin-3-amine

InChI

InChI=1S/C8H11BrN2O/c1-2-3-12-8-6(9)4-11-5-7(8)10/h4-5H,2-3,10H2,1H3

InChI Key

QNMYGBLLZNXXNE-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=NC=C1N)Br

Origin of Product

United States

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